molecular formula C12H18O5 B8607889 2H-Pyran-2,2-dicarboxylic acid, 3,6-dihydro-4-methyl-, diethyl ester

2H-Pyran-2,2-dicarboxylic acid, 3,6-dihydro-4-methyl-, diethyl ester

Cat. No.: B8607889
M. Wt: 242.27 g/mol
InChI Key: YYFHKUORQLVPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran-2,2-dicarboxylic acid, 3,6-dihydro-4-methyl-, diethyl ester is a useful research compound. Its molecular formula is C12H18O5 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

diethyl 4-methyl-2,5-dihydropyran-6,6-dicarboxylate

InChI

InChI=1S/C12H18O5/c1-4-15-10(13)12(11(14)16-5-2)8-9(3)6-7-17-12/h6H,4-5,7-8H2,1-3H3

InChI Key

YYFHKUORQLVPCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=CCO1)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 25.0 g of ethyl oxomalonate, 50 ml of isoprene, 80 mg of hydroquinone and 140 ml of acetonitrile were heated for 6 hours under nitrogen in a stainless steel bomb using an oil bath at 135° C. The reaction mixture was cooled overnight and the solvent evaporated. The resulting product was distilled at 120°-130° C. (0.7 mm Hg) to give 29.6 g of an oil, which was flash chromatographed on silica gel using 20% ethyl acetate in hexane as solvent. The resulting fractions 18-40 were evaporated and Kugelrohr distilled to give 26.45 g of the desired product as a mixture of regioisomers.
Name
ethyl oxomalonate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

To 50 g (0.70 mol) isoprene was added 25 g (0.14 mol) diethylketomalonate and 0.78 g (2.4 mmol) zinc iodide. The reaction mixture was stirred at room temperature for 48 hours. The excess isoprene was removed under vacuum. Flash chromatography in 20:1 hexanes:ethyl acetate yielded 1.2 g of oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
catalyst
Reaction Step One
Name

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